molecular formula C19H17NO B182649 N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide CAS No. 30117-68-1

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide

Cat. No. B182649
CAS RN: 30117-68-1
M. Wt: 275.3 g/mol
InChI Key: UZVJZFXQATXAHK-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, also known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been found to exhibit anti-inflammatory and anti-cancer properties.

Mechanism Of Action

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide inhibits the activation of the NF-κB pathway by preventing the translocation of the NF-κB subunit p65 from the cytoplasm to the nucleus. This prevents the activation of genes involved in inflammation and cancer progression. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide also inhibits the activity of IKKβ, a kinase that is involved in the activation of the NF-κB pathway.

Biochemical And Physiological Effects

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been found to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the expression of adhesion molecules. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications and has been found to exhibit anti-inflammatory and anti-cancer properties. However, like all compounds, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has its limitations. It may exhibit off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.

Future Directions

Could include the development of more potent analogs of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide, the evaluation of its efficacy in animal models of inflammation and cancer, and the investigation of its potential use in combination therapy with other anti-inflammatory and anti-cancer agents.
In conclusion, N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and inhibits the activation of the NF-κB pathway. Further research is needed to determine its potential therapeutic applications and to develop more potent analogs of the compound.

Synthesis Methods

The synthesis of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide involves the condensation of 4-formylphenyl with N-methylacetamide in the presence of an acid catalyst. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide. The purity of the compound is achieved through recrystallization from a suitable solvent.

Scientific Research Applications

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune and inflammatory responses. N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

properties

CAS RN

30117-68-1

Product Name

N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

N-[4-[(E)-inden-1-ylidenemethyl]phenyl]-N-methylacetamide

InChI

InChI=1S/C19H17NO/c1-14(21)20(2)18-11-7-15(8-12-18)13-17-10-9-16-5-3-4-6-19(16)17/h3-13H,1-2H3/b17-13+

InChI Key

UZVJZFXQATXAHK-GHRIWEEISA-N

Isomeric SMILES

CC(=O)N(C)C1=CC=C(C=C1)/C=C/2\C=CC3=CC=CC=C32

SMILES

CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)C=C2C=CC3=CC=CC=C32

Origin of Product

United States

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